Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16(19)15-12-18(13-17(15)9-6-10-17)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEPLKQAFPYSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Annulation
This approach begins with a preformed cyclopentane derivative. A nitrogen-containing four-membered ring (e.g., azetidine) is constructed via intramolecular cyclization. For ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate, the synthesis proceeds as follows:
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Starting Material : Ethyl 8-cyano-6-azaspiro[3.4]octane-8-carboxylate is treated with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to introduce the benzyl group at the nitrogen.
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Cyclization : A Mitsunobu reaction (DIAD, PPh₃) facilitates ring closure, forming the spirocyclic structure.
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Esterification : The ethyl ester is introduced via reaction with ethyl chloroformate in the presence of triethylamine.
Key Data :
Four-Membered Ring Annulation
Here, the four-membered azetidine ring is formed first, followed by cyclopentane annulation:
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Azetidine Precursor : N-Benzylazetidine-3-carboxylic acid is esterified with ethanol under acidic conditions (H₂SO₄, reflux).
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Spirocyclization : A Dieckmann cyclization (NaH, THF) generates the spiro[3.4]octane core.
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Side-Chain Functionalization : The carboxylate group at position 8 is introduced via alkylation with ethyl iodide.
Key Data :
Functionalization and Optimization
Benzylation Techniques
The benzyl group is critical for modulating the compound’s biological activity. Two methods are prevalent:
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Alkylation : Direct reaction of the secondary amine with benzyl bromide (K₂CO₃, DMF).
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Reductive Amination : Condensation of benzaldehyde with the amine followed by reduction (NaBH₃CN).
Comparative Table :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Alkylation | 72 | 98 | 12 |
| Reductive Amination | 65 | 95 | 24 |
Esterification and Protecting Groups
The ethyl ester is typically introduced early in the synthesis to avoid side reactions:
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Ester Protection : Ethyl chloroformate reacts with the carboxylate under anhydrous conditions (Et₃N, CH₂Cl₂).
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Deprotection : Tert-butyl esters (e.g., tert-butyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate) are cleaved with HCl in dioxane to yield the free acid, which is re-esterified.
Optimization Note : Using ethyl chloroformate instead of acyl chlorides reduces racemization risks.
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
A modern approach employs Grubbs’ catalyst for spirocycle formation:
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Diene Precursor : Synthesize a diene-containing amine (e.g., N-benzyl-3-vinylazetidine).
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Metathesis : RCM (Grubbs II catalyst, CH₂Cl₂, 40°C) forms the spiro[3.4]octane.
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Esterification : As described in Section 2.2.
Advantages :
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Higher atom economy.
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Fewer purification steps.
Photochemical Cyclization
UV light induces cyclization in nitroalkene precursors:
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Nitroalkene Synthesis : Condense nitroethylene with a benzylamine derivative.
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Photolysis : Irradiation (λ = 300 nm) forms the spirocyclic nitro compound, which is reduced to the amine (H₂, Pd/C).
Limitations :
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Low scalability.
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Requires specialized equipment.
Challenges and Solutions
Steric Hindrance
The spiro structure creates steric challenges during benzylation. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Benzyl halides and other alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C15H20N2O2
Molecular Weight : 252.34 g/mol
CAS Number : 2110507-78-1
The compound features a spirocyclic structure that enhances its reactivity and interaction with biological targets. The presence of the ethyl ester group contributes to its solubility and potential bioactivity.
Organic Synthesis
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate serves as a versatile building block in organic synthesis:
- Reagent in Chemical Reactions : It is utilized in various reactions, including oxidation, reduction, and nucleophilic substitutions.
- Synthesis of Complex Molecules : The compound can be transformed into more complex structures, making it valuable in the development of new materials and pharmaceuticals.
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development:
- Enzyme Inhibition : Research indicates that it may act as an enzyme inhibitor by binding to active sites, thereby modulating biological pathways relevant to diseases such as cancer.
- Therapeutic Potential : Studies have shown that derivatives of this compound can influence critical signaling pathways like MAPK and PI3K, which are essential for cell growth and apoptosis.
This compound has demonstrated notable biological activities:
- Cell Line Studies : In vitro assays using cancer cell lines revealed that treatment with this compound resulted in reduced proliferation and increased apoptosis rates.
- Signal Transduction Modulation : The compound alters the phosphorylation states of proteins involved in key signaling pathways, suggesting its potential as a therapeutic agent.
Case Study 1: Cancer Cell Line Assays
In a study examining the effects of this compound on various cancer cell lines:
- Objective : To assess its impact on cell viability and apoptosis.
- Methodology : Cells were treated with different concentrations of the compound, followed by analysis using flow cytometry.
- Results : Significant reductions in cell viability were observed, alongside increased markers of apoptosis.
Case Study 2: Western Blot Analysis
A subsequent study focused on the molecular mechanisms underlying the compound's effects:
- Objective : To investigate changes in protein expression levels associated with the MAPK pathway.
- Methodology : Western blotting was performed post-treatment to quantify protein levels.
- Results : The treatment led to notable alterations in key proteins involved in cell signaling, confirming the compound's role in modulating these pathways.
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The benzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate with structurally related spirocyclic esters, focusing on molecular features, physical properties, and applications:
Key Observations:
Structural Variations: Heteroatom Substitution: The replacement of carbon with oxygen (2-oxa) or sulfur (6-thia) alters ring strain, polarity, and reactivity. Functional Groups: Fluorine (in CAS 1935116-62-3) enhances metabolic stability in drug candidates, while hydroxymethyl (in CAS 129321-82-0) provides a handle for further functionalization .
Synthetic Utility :
- Benzyl and Boc-protected derivatives (e.g., CAS 2110507-78-1 and 129321-82-0) are preferred in multistep syntheses due to their stability under acidic/basic conditions .
- Sulfone-containing analogs (e.g., CAS 2460750-58-5) are critical in studying oxidative metabolic pathways .
Safety Profiles :
- This compound and its 2-oxa analog (CAS 1286692-89-4) share similar hazards (H302 for oral toxicity), but the latter also poses skin irritation risks (H315) .
Industrial Relevance :
- Fluorinated and sulfur-containing variants are prioritized in agrochemical and pharmaceutical pipelines for their unique electronic properties .
Biological Activity
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data tables.
Structural Characteristics
This compound features a spirocyclic structure, characterized by the fusion of two rings at a single atom, which contributes to its reactivity and potential interactions with biological targets. The compound's molecular formula is , and it includes an ethyl ester group and a benzyl substituent that enhance its lipophilicity, potentially affecting its biological activity and pharmacokinetics .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Commonly used starting materials include benzylamine and ethyl chloroformate.
- Reaction Conditions : The reaction is generally conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic structure.
- Yield Optimization : Industrial synthesis may employ continuous flow processes and catalysts to improve yield and efficiency .
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in various disease models.
- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing physiological pathways .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of spirocyclic compounds similar to this compound exhibited notable antibacterial properties, suggesting potential applications in treating infections .
- Antimalarial Properties : Research on related compounds indicated that modifications in the spirocyclic structure could enhance antimalarial activity, with specific derivatives showing effective inhibition of Plasmodium falciparum .
The mechanism of action involves binding to specific molecular targets, leading to alterations in enzymatic activities or receptor functions:
- Molecular Targets : The compound may interact with enzymes involved in metabolic pathways or receptors linked to signal transduction.
- Pathways Affected : These interactions can modulate pathways related to inflammation, cell proliferation, or apoptosis .
Comparative Analysis
A comparison with similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate | Lacks benzyl group | Different reactivity profile |
| 2-Azaspiro[3.4]octane | No ethyl ester group | Distinct biological properties |
The presence of the benzyl group in this compound enhances its lipophilicity, potentially improving its ability to cross biological membranes compared to other spirocyclic compounds .
Q & A
Q. What are the standard synthetic routes for Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or ring-closing metathesis. For example, a spirocyclic intermediate can be generated by reacting ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 32499-64-2) with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling temperature (60–80°C) and reaction time (12–24 hrs) to minimize by-products like over-alkylated derivatives. Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification .
Q. Which spectroscopic techniques are most effective for characterizing this spirocyclic compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR are critical for confirming the spiro junction and benzyl substitution. The azaspiro proton signals typically appear as multiplet clusters between δ 3.0–4.5 ppm .
- IR : Stretching frequencies for the ester carbonyl (C=O) are observed near 1720 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 276.1604 (calculated for C₁₆H₂₁NO₃) .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
Methodological Answer: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperature (4–40°C) show degradation <5% over 30 days when stored at –20°C in inert atmospheres . Hydrolysis of the ester group is a major degradation pathway, monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods like DFT or Cremer-Pople parameters elucidate the puckering conformation of the spiro[3.4]octane core?
Methodological Answer: The Cremer-Pople puckering amplitude (θ) and phase angle (φ) quantify non-planar ring distortions. For the six-membered azaspiro ring, θ values >20° indicate significant puckering, which can be modeled using Gaussian09 at the B3LYP/6-31G(d) level. Comparative analysis with X-ray data (e.g., SHELX-refined structures) validates computational predictions .
Q. What strategies enable stereoselective synthesis of enantiomerically pure derivatives?
Methodological Answer: Chiral auxiliaries or asymmetric catalysis can achieve enantiocontrol. For example, using (R)-BINAP ligands in palladium-catalyzed allylic amination yields >90% enantiomeric excess (ee). Stereochemical assignments are confirmed via X-ray crystallography or chiral HPLC (Chiralpak IA column, hexane/iPrOH) .
Q. How does the compound interact with biological targets in structure-activity relationship (SAR) studies?
Methodological Answer: In vitro assays (e.g., radioligand binding for GPCRs) assess affinity. The benzyl group’s position modulates selectivity; replacing it with fluorinated analogs (e.g., 2,3-difluorobenzyl) enhances binding to σ₁ receptors (IC₅₀ < 100 nM). Data is analyzed using GraphPad Prism for nonlinear regression .
Q. What are the degradation pathways under accelerated stability conditions, and how are they mitigated?
Methodological Answer: Forced degradation studies (40°C/75% RH for 4 weeks) reveal oxidation at the spiro nitrogen and ester hydrolysis. LC-MS/MS identifies major degradation products (e.g., 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid). Stabilization strategies include lyophilization or formulation with antioxidants like BHT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
